molecular formula C7H8N2O3 B11915664 1,2-Dimethyl-6-oxopyrimidine-5-carboxylic acid

1,2-Dimethyl-6-oxopyrimidine-5-carboxylic acid

Cat. No.: B11915664
M. Wt: 168.15 g/mol
InChI Key: IDYXXVVAOLAMSO-UHFFFAOYSA-N
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Description

1,2-Dimethyl-6-oxopyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-6-oxopyrimidine-5-carboxylic acid typically involves the condensation of suitable precursors under controlled conditions. One common method involves the reaction of 2-amino-4,6-dimethylpyrimidine with ethyl chloroformate, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-6-oxopyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1,2-dimethyl-6-oxo-5-carboxylate derivatives, while reduction can produce dihydropyrimidine derivatives.

Scientific Research Applications

1,2-Dimethyl-6-oxopyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-6-oxopyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, the compound binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition can help in the treatment of conditions like gout and hyperuricemia.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethylpyrimidine-4-carboxylic acid
  • 1,3-Dimethyl-5-carboxypyrimidine
  • 6-Oxo-1,6-dihydropyrimidine-5-carboxylic acid

Uniqueness

1,2-Dimethyl-6-oxopyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a xanthine oxidase inhibitor sets it apart from other similar compounds, making it a valuable candidate for pharmaceutical development .

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

1,2-dimethyl-6-oxopyrimidine-5-carboxylic acid

InChI

InChI=1S/C7H8N2O3/c1-4-8-3-5(7(11)12)6(10)9(4)2/h3H,1-2H3,(H,11,12)

InChI Key

IDYXXVVAOLAMSO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=O)N1C)C(=O)O

Origin of Product

United States

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